Enhanced Lipophilicity vs. Pyridinylmethyl Analog: Implications for Membrane Permeability
The furan-2-ylmethyl substituent is predicted to confer higher lipophilicity compared to the pyridin-3-ylmethyl analog due to the absence of an ionizable nitrogen. The predicted LogP (cLogP) for N-(furan-2-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is approximately 3.5, compared to ~2.8 for N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide . This difference is attributed to the pyridine nitrogen's greater polarity. [Cross-study comparable]
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide: cLogP ≈ 2.8 |
| Quantified Difference | Δ cLogP ≈ +0.7 log units |
| Conditions | Computational prediction (ChemAxon/ALOGPS consensus; standard conditions) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for intracellular target engagement in both antifungal and anticancer applications.
